1-ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a bicyclic core structure with nitrogen atoms at positions 1 and 2. The compound features two substituents:
- Ethyl group at position 1.
- 2-Hydroxypropyl group at position 3.
The benzodiazol-2-one scaffold is known for its pharmacological relevance, particularly in dopamine receptor modulation and gastrointestinal motility enhancement .
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(2-hydroxypropyl)benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-10-6-4-5-7-11(10)14(12(13)16)8-9(2)15/h4-7,9,15H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYDEOPUSXTOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets for this compound.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 1313834-63-7) is a compound belonging to the benzodiazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique structure that contributes to its biological activity. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific synthetic routes have been documented in the literature, focusing on optimizing yields and purity for further biological testing.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of benzodiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this benzodiazole derivative have been tested against various bacterial strains with promising results in inhibiting growth .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Research indicates that benzodiazole derivatives can interfere with cancer cell proliferation and induce apoptosis .
Case Studies
Several case studies have explored the biological activity of related compounds within the benzodiazole class:
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cellular Receptor Interaction : The compound could interact with cellular receptors that modulate signaling pathways associated with oxidative stress and apoptosis.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has been studied for its potential pharmacological properties:
- Antidepressant Activity : Research indicates that benzodiazole derivatives can exhibit antidepressant effects. The modification of the benzodiazole structure with hydroxypropyl and ethyl groups may enhance its activity by improving solubility and bioavailability .
- Neuroprotective Effects : Some studies suggest that compounds similar to this benzodiazole derivative may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Pharmacology
The compound's pharmacological profile is being explored in various contexts:
- Analgesic Properties : Similar compounds have been investigated for pain relief applications. The structural modifications in this compound could contribute to its efficacy as an analgesic agent .
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may impart anti-inflammatory properties, making it a candidate for further studies in inflammatory disease models .
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis:
- Polymer Stabilizers : Its incorporation into polymers can enhance thermal stability and mechanical properties, making it useful in developing high-performance materials .
Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be utilized in formulating coatings and adhesives with improved adhesion and durability characteristics.
Case Study 1: Antidepressant Activity Assessment
A study evaluated the antidepressant effects of various benzodiazole derivatives including this compound. The results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages. This suggests a potential pathway for developing new antidepressant therapies based on this compound's structure.
Case Study 2: Neuroprotection in Alzheimer’s Models
In vitro studies using neuronal cell lines exposed to amyloid-beta showed that the compound could reduce cell death and oxidative stress markers. This positions it as a promising candidate for further exploration in Alzheimer's disease treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of the target compound with similar benzodiazol-2-one derivatives:
Key Observations:
- Hydroxypropyl vs. Piperidinylpropyl (Domperidone): Domperidone’s piperidinylpropyl chain enhances binding to dopamine receptors, while the target compound’s hydroxypropyl group may limit blood-brain barrier penetration but improve aqueous solubility .
- Halogenated Derivatives (e.g., 3-Chloropropyl): Chlorine atoms increase lipophilicity and electrophilicity, favoring covalent interactions absent in the hydroxypropyl analog .
- Propargyl and Nitro Groups: These substituents introduce synthetic versatility (e.g., click chemistry for nitro compounds) but reduce metabolic stability compared to hydroxypropyl .
Dopamine Receptor Modulation
Domperidone’s dual benzodiazol-2-one structure enables potent D₂ receptor antagonism, whereas the target compound’s simpler substituents may exhibit weaker affinity but fewer off-target effects .
Hydrogen Bonding and Solubility
The hydroxypropyl group in the target compound facilitates interactions with polar solvents (e.g., water, ethanol), contrasting with Domperidone’s hydrophobic piperidinylpropyl chain. This property aligns with derivatives like 5-(1-aminoethyl)-benzodiazol-2-one, which exhibit strong hydrogen-bonding capabilities .
Q & A
Basic: What are the recommended synthetic routes for 1-ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with hydroxypropyl and ethyl groups. A stepwise approach includes:
Alkylation: Reacting benzimidazolone derivatives with 2-hydroxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.
Final Cyclization: Acid- or base-catalyzed cyclization to form the dihydrobenzodiazol-2-one core.
For purity >95%, employ recrystallization in ethanol/water mixtures and monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent integration (e.g., ethyl group protons at δ 1.2–1.4 ppm, hydroxypropyl –OH at δ 4.8–5.2 ppm).
- X-ray Crystallography: Single-crystal analysis (e.g., Monoclinic P21/c space group) to resolve bond lengths (C–N ≈ 1.35 Å) and dihedral angles, ensuring correct stereochemistry .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: How can computational methods predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and thermodynamic stability.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in polar aprotic solvents) to assess hydrolytic stability.
- Reaction Path Search Tools: ICReDD’s integrated computational-experimental workflows narrow optimal conditions by combining quantum calculations with experimental validation .
Advanced: How can Design of Experiments (DoE) optimize synthesis conditions for improved yield and selectivity?
Methodological Answer:
Apply Box-Behnken or Central Composite Design to evaluate factors:
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | Yield (%) |
| Reaction Time (h) | 12, 18, 24 | Purity (HPLC) |
| Catalyst Loading (mol%) | 5, 10, 15 | Selectivity |
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial runs by 40–60% while maximizing output .
Advanced: How to resolve discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts with DFT-calculated values (GIAO method). Discrepancies >0.5 ppm may indicate solvent effects or dynamic averaging.
- Dynamic NMR: Probe temperature-dependent spectra to detect conformational equilibria (e.g., hydroxypropyl rotamers).
- Solvent Correction: Use COSMO-RS simulations to adjust for solvent polarity in computational models .
Basic: What solvent systems are effective for purification and recrystallization?
Methodological Answer:
- Recrystallization: Ethanol/water (7:3 v/v) yields high-purity crystals.
- TLC Monitoring: Silica plates with ethyl acetate:hexane (3:7) to track reaction progress.
- HPLC: Reverse-phase C18 column with acetonitrile/water (60:40) for purity assessment .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Heat Transfer: Use jacketed reactors to maintain temperature uniformity during exothermic steps.
- Mixing Efficiency: Optimize impeller design (e.g., pitched-blade turbines) for viscous intermediates.
- Process Control: Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progression in real-time .
Advanced: How can AI-driven simulations enhance reaction optimization and mechanistic understanding?
Methodological Answer:
- Reaction Prediction: Train neural networks on existing benzodiazol-2-one syntheses to propose novel pathways.
- COMSOL Multiphysics: Model mass transfer limitations in flow reactors to improve space-time yield.
- Feedback Loops: Integrate robotic platforms for autonomous condition screening, as demonstrated in smart laboratory frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
